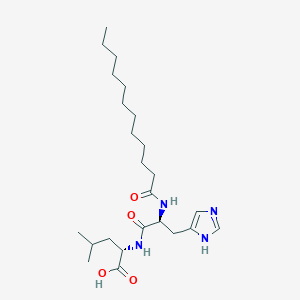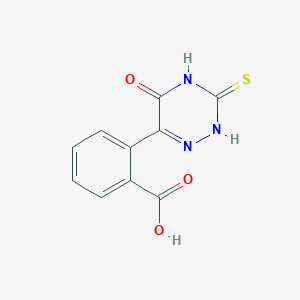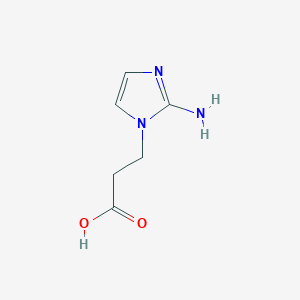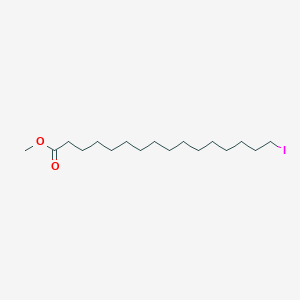
N-Dodecanoyl-L-histidyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an amide group, an imidazole ring, and a branched aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Amide Bond Formation: This step involves the reaction of dodecanoic acid with an appropriate amine to form the dodecanamide intermediate.
Imidazole Ring Introduction: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylpentanoic acid: A closely related compound with a similar structure but different functional groups.
(S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylbutanoic acid: Another similar compound with a slightly different aliphatic chain.
Uniqueness
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
75596-71-3 |
|---|---|
Fórmula molecular |
C24H42N4O4 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(dodecanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H42N4O4/c1-4-5-6-7-8-9-10-11-12-13-22(29)27-20(15-19-16-25-17-26-19)23(30)28-21(24(31)32)14-18(2)3/h16-18,20-21H,4-15H2,1-3H3,(H,25,26)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
Clave InChI |
MACHNMLALFCNFS-SFTDATJTSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)



![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


